![molecular formula C29H30FN5O3 B2837013 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-73-5](/img/no-structure.png)
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The piperazine ring, for example, is known to undergo reactions with acids and bases, and can also participate in various substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the nature of its functional groups would all influence its properties .Scientific Research Applications
- FPMINT as an Inhibitor : FPMINT is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 .
- Compound 3c : Among analogues tested, compound 3c emerged as the most potent inhibitor, reducing H]uridine uptake in both ENT1 and ENT2 without affecting Km. It was irreversible and non-competitive .
- Derivatives Synthesis : Novel derivatives, including pyrazolopyrimidin-4-one derivatives, have been explored for anticancer activity. FPMINT’s structural features may contribute to its potential in this field.
- Chamakuri et al. : Reported the synthesis of 2-substituted chiral piperazines via aza-Michael addition between diamines and sulfonium salts. FPMINT’s piperazine moiety could inspire similar approaches .
- Synthesis : Starting with 1-(2-fluorophenyl)piperazine, hydrazine hydrazide substitution yielded 2-[4-(2-Fluorophenyl)piperazine-1-yl]acetohydrazide. This highlights the versatility of piperazine derivatives .
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Anticancer Applications
Chiral Piperazines Synthesis
Hydrazine-Containing Piperazines
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine", "2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine in a suitable solvent.", "Step 2: Add 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to the reaction mixture.", "Step 3: Add a coupling agent to the reaction mixture and stir for a suitable time period.", "Step 4: Isolate the product by filtration or other suitable means.", "Step 5: Purify the product by recrystallization or other suitable means." ] } | |
CAS RN |
892291-73-5 |
Molecular Formula |
C29H30FN5O3 |
Molecular Weight |
515.589 |
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30FN5O3/c30-24-8-4-5-9-26(24)34-18-16-33(17-19-34)15-13-31-27(36)22-10-11-23-25(20-22)32-29(38)35(28(23)37)14-12-21-6-2-1-3-7-21/h1-11,20H,12-19H2,(H,31,36)(H,32,38) |
InChI Key |
IFPLSJLYJAOEMU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
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